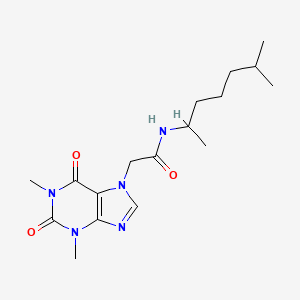
4-(acetylamino)-N-(2,3-dimethylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Acetylamino)-N-(2,3-dimethylphenyl)benzamide, also known by its chemical formula C₁₈H₂₀N₂O₂ , is a synthetic organic compound. It belongs to the class of benzamides and contains an acetylamino group. The compound’s structure consists of a benzene ring with an amide functional group attached to it. Its systematic name reflects the position of substituents on the benzene ring.
Preparation Methods
a. Synthetic Routes
The synthesis of 4-(acetylamino)-N-(2,3-dimethylphenyl)benzamide involves several steps. One common approach is the reaction between 2,3-dimethylaniline and acetic anhydride. Here’s a simplified synthetic route:
-
Acetylation of 2,3-dimethylaniline:
- React 2,3-dimethylaniline with acetic anhydride to form the acetylated intermediate.
- The reaction typically occurs under acidic conditions.
-
Amidation:
- The acetylated intermediate is then treated with ammonia or an amine source to form the final compound.
b. Industrial Production
Industrial production methods may involve large-scale reactions, purification, and isolation. specific details regarding industrial processes are proprietary and may not be widely available.
Chemical Reactions Analysis
4-(Acetylamino)-N-(2,3-dimethylphenyl)benzamide can undergo various chemical reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify the amide or other functional groups.
Substitution: Substitution reactions can occur at the benzene ring.
Common Reagents: Reagents like hydrogen peroxide, reducing agents, and Lewis acids are often used.
Major Products: The products depend on the specific reaction conditions.
Scientific Research Applications
This compound finds applications in:
Medicine: It might exhibit pharmacological properties, but further research is needed.
Chemical Synthesis: It serves as a building block for more complex molecules.
Biological Studies: Researchers explore its interactions with biological targets.
Mechanism of Action
The exact mechanism of action remains an active area of investigation. It could involve binding to specific receptors, enzymatic inhibition, or other cellular processes.
Comparison with Similar Compounds
While 4-(acetylamino)-N-(2,3-dimethylphenyl)benzamide is unique due to its specific substituents, similar compounds include other benzamides and acetylated derivatives.
Properties
Molecular Formula |
C17H18N2O2 |
|---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
4-acetamido-N-(2,3-dimethylphenyl)benzamide |
InChI |
InChI=1S/C17H18N2O2/c1-11-5-4-6-16(12(11)2)19-17(21)14-7-9-15(10-8-14)18-13(3)20/h4-10H,1-3H3,(H,18,20)(H,19,21) |
InChI Key |
IJVKHIITCLSYAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11020411.png)

![4-[({[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11020419.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(6-methylpyridin-2-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11020430.png)
![3,3-dimethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B11020431.png)
![Methyl 3-[(2-ethylhexyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11020433.png)
![2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide](/img/structure/B11020436.png)



![5-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3-(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B11020456.png)

![N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-L-isoleucine](/img/structure/B11020468.png)

